molecular formula C12H15Cl2NO2 B15094401 2-(2-Chlorobenzyl)-D-proline hydrochloride

2-(2-Chlorobenzyl)-D-proline hydrochloride

Cat. No.: B15094401
M. Wt: 276.16 g/mol
InChI Key: ASBHHAYPTRDMEI-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzyl)-D-proline hydrochloride is a chemical compound that belongs to the class of proline derivatives It is characterized by the presence of a chlorobenzyl group attached to the proline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzyl)-D-proline hydrochloride typically involves the reaction of 2-chlorobenzylamine with D-proline. The process can be carried out in several steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzyl)-D-proline hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(2-Chlorobenzyl)-D-proline hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the biological activity of proline derivatives and their potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzyl)-D-proline hydrochloride involves its interaction with specific molecular targets. The chlorobenzyl group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzylamine: A precursor in the synthesis of 2-(2-Chlorobenzyl)-D-proline hydrochloride.

    D-Proline: The proline moiety in the compound.

    Other Proline Derivatives: Compounds with similar structures but different substituents on the proline ring.

Uniqueness

This compound is unique due to the presence of the chlorobenzyl group, which imparts specific chemical and biological properties. This makes it distinct from other proline derivatives and useful in specialized applications.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2.ClH/c13-10-5-2-1-4-9(10)8-12(11(15)16)6-3-7-14-12;/h1-2,4-5,14H,3,6-8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBHHAYPTRDMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=CC=C2Cl)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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